3-(3-(Methoxymethyl)phenoxy)pyrrolidine
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)phenoxy]pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)15-12-5-6-13-8-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
InChI Key |
REQJCOHQGJBUKC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine typically involves the reaction of 3-(methoxymethyl)phenol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 3-(methoxymethyl)phenol and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 3-(methoxymethyl)phenol is reacted with pyrrolidine in the presence of the base and solvent, typically at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)phenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(3-(Methoxymethyl)phenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Donating vs. In contrast, the trifluoromethyl (-CF3) group in E11/E18 is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility . Halogenated analogs (e.g., 4-Br in E7) introduce steric bulk and lipophilicity, which could affect membrane permeability .
Stereochemical Considerations :
Q & A
Q. Q1: What are the recommended synthetic routes for 3-(3-(Methoxymethyl)phenoxy)pyrrolidine, and how do reaction conditions influence yield?
Answer: A common synthesis involves coupling a substituted phenoxy precursor with pyrrolidine. For example:
- Step 1 : React 3-(methoxymethyl)phenol with a pyrrolidine derivative (e.g., pyrrolidine hydrochloride) under nucleophilic substitution conditions.
- Step 2 : Optimize reaction parameters (e.g., base strength, solvent polarity, temperature). Evidence from analogous compounds (e.g., 3-(2-Methoxyphenoxy)pyrrolidine in ) suggests that polar aprotic solvents (DMF, DMSO) and bases like K₂CO₃ enhance yield .
- Step 3 : Purify via column chromatography or recrystallization.
Q. Q2: How can researchers structurally characterize this compound?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Identify methoxymethyl protons (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and pyrrolidine ring protons (δ ~1.8–3.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~248) and fragmentation patterns.
- HPLC : Assess purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. Q3: How can computational modeling guide the optimization of this compound for target binding?
Answer:
- Force Field Parameterization : Use tools like CHARMM () to model interactions. For example, the methoxymethyl group’s torsional angles (dihedrals I–III) require optimization to match experimental conformational data .
- Docking Studies : Screen against CNS targets (e.g., serotonin receptors) using libraries of pyrrolidine derivatives (). Prioritize substituents that enhance hydrogen bonding (e.g., methoxymethyl’s oxygen) .
Q. Q4: How should researchers resolve contradictions in reported biological activities of pyrrolidine derivatives?
Answer: Discrepancies in pharmacological data (e.g., CNS activity vs. no effect) may arise from:
- Structural isomerism : Compare 3-(3-(Methoxymethyl)phenoxy) vs. 3-(2-Methoxyphenoxy) analogs ( vs. 3).
- Assay conditions : Validate using standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations).
- Metabolic stability : Use liver microsome assays to rule out rapid degradation masking activity .
Q. Q5: What strategies improve the metabolic stability of this compound in preclinical studies?
Answer:
- Bioisosteric replacement : Substitute the methoxymethyl group with a cyclopropylmethoxy group to block oxidative metabolism .
- Deuterium labeling : Replace labile hydrogens (e.g., on CH₂O) to slow CYP450-mediated degradation .
- In vitro ADME : Screen in hepatocyte models to identify major metabolites ().
Q. Q6: How can researchers leverage structure-activity relationships (SAR) to design derivatives with enhanced selectivity?
Answer:
- Key modifications :
- SAR Table :
| Derivative | Target Affinity (Ki, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Parent compound | 150 | 1:5 (Serotonin/Dopamine) |
| 3-Cl-phenoxy analog | 90 | 1:12 |
| N-tert-butyl pyrrolidine | 200 | 1:20 |
Methodological Guidance for Data Interpretation
Q. Q7: What analytical techniques are critical for validating synthetic intermediates?
Answer:
Q. Q8: How can researchers address low yields in multi-step syntheses of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
